molecular formula C22H24Cl2N4O B12043966 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B12043966
M. Wt: 431.4 g/mol
InChI Key: CRMDNXFHIRTPIG-KLINPMNRSA-N
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Description

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety

Preparation Methods

The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane.

    Substitution with 2-chlorobenzyl group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base to form the 2-chlorobenzylpiperazine intermediate.

    Formation of the acetohydrazide moiety: This involves the reaction of the intermediate with acetohydrazide under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and phenylpropylidene moieties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar compounds to 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide include:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties. The uniqueness of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide lies in its specific combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.

Biological Activity

The compound 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide is a novel organic molecule that has drawn attention for its potential biological activities. Its unique structure incorporates a piperazine moiety and an acetohydrazide functional group, which are known to influence its pharmacological properties. This article reviews the current understanding of the biological activity of this compound, including its antimicrobial and anticancer potentials, based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21Cl2N4OC_{20}H_{21}Cl_2N_4O, with a molecular weight of approximately 423.3 g/mol. Its structure can be described as follows:

PropertyValue
Molecular FormulaC20H21Cl2N4O
Molecular Weight423.3 g/mol
IUPAC NameN'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial activity associated with derivatives of piperazine, including those similar to the target compound. For instance, a study evaluated various piperazine derivatives for their antimicrobial efficacy using the tube dilution technique. Compounds exhibited activity comparable to standard antibiotics such as ciprofloxacin and fluconazole, indicating that structural modifications can enhance their effectiveness against bacterial strains .

Case Study: Antimicrobial Testing
In vitro tests showed that specific derivatives displayed potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing that some compounds had MICs in the low microgram per milliliter range, suggesting strong potential for development as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated through MTT assays, which measure cell viability in response to treatment. Certain derivatives demonstrated cytotoxic effects on various cancer cell lines, including HCT116 (colon cancer) and RAW264.7 (macrophage) cells. Notably, some compounds showed promising results compared to established chemotherapeutics like 5-fluorouracil .

Research Findings: Anticancer Efficacy
A molecular docking study indicated favorable interactions of the compound with target proteins involved in cancer progression, suggesting a mechanism through which it may exert its anticancer effects. The binding affinities were assessed using software tools like Schrodinger's Maestro, providing insights into the compound's potential as a lead in drug design .

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it may trigger programmed cell death pathways.
  • Disruption of Cell Membranes : Its hydrophobic nature could allow it to integrate into bacterial membranes, leading to cell lysis.

Properties

Molecular Formula

C22H24Cl2N4O

Molecular Weight

431.4 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C22H24Cl2N4O/c23-20(14-18-6-2-1-3-7-18)15-25-26-22(29)17-28-12-10-27(11-13-28)16-19-8-4-5-9-21(19)24/h1-9,14-15H,10-13,16-17H2,(H,26,29)/b20-14-,25-15+

InChI Key

CRMDNXFHIRTPIG-KLINPMNRSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C(=C/C3=CC=CC=C3)/Cl

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC(=CC3=CC=CC=C3)Cl

Origin of Product

United States

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